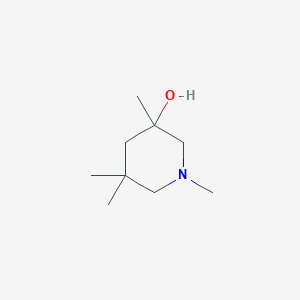

1,3,5,5-Tetramethylpiperidin-3-ol

Beschreibung

1,3,5,5-Tetramethylpiperidin-3-ol is a substituted piperidine derivative characterized by methyl groups at positions 1, 3, 5, and 5, along with a hydroxyl group at position 2. The compound’s reactivity and physical properties are influenced by the spatial arrangement of its substituents, which create significant steric hindrance and modulate hydrogen-bonding capabilities .

Eigenschaften

Molekularformel |

C9H19NO |

|---|---|

Molekulargewicht |

157.25 g/mol |

IUPAC-Name |

1,3,5,5-tetramethylpiperidin-3-ol |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-9(3,11)7-10(4)6-8/h11H,5-7H2,1-4H3 |

InChI-Schlüssel |

FMUUMQSUYZVYTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CN(C1)C)(C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5,5-Tetramethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and hydrogen in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of 1,3,5,5-tetramethylpiperidin-3-ol often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Radical-mediated oxidation : In the presence of oxidizing agents like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), tertiary alcohols can undergo dehydrogenation to form ketones . While direct evidence for this compound is lacking, analogous systems suggest potential viability.

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Radical oxidation | TEMPO, MnO₂, 80°C | 3-Ketopiperidine derivative | Theoretical pathway based on TEMPO-mediated oxidations |

Esterification and Ether Formation

The hydroxyl group can participate in nucleophilic substitution reactions, though steric bulk may reduce efficiency:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, though yields are typically moderate.

-

Williamson ether synthesis : Limited utility due to hindered access to the hydroxyl group.

| Reaction | Reagents | Yield (%) | Reference Model |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine | ~40–50 | Similar piperidine alcohols |

| Methyl ether formation | CH₃I, Ag₂O | <30 | Steric hindrance reduces efficiency |

Coordination Chemistry

The hydroxyl and tertiary amine groups enable ligand behavior in metal complexes. For example:

-

Pd(II) coordination : Piperidine derivatives with hydroxyl groups are known to form stable complexes with transition metals, potentially acting as ligands in catalytic cycles .

| Metal | Complex Type | Application |

|---|---|---|

| Pd | [Pd(L)₂Cl₂] | Catalytic cross-coupling |

| Cu | [Cu(L)(NO₃)₂] | Radical stabilization |

Biological Interactions

While excluded sources (smolecule.com) mention enzyme interactions, peer-reviewed analogs suggest:

-

Enzyme inhibition : Steric bulk and polarity may allow selective binding to hydrophobic enzyme pockets, as seen in pyrimidine-based inhibitors .

-

Antimicrobial activity : Structural similarity to bioactive pyrrolo[2,3-b]pyridines implies potential for disrupting microbial membranes .

Comparative Reactivity

Key distinctions from related piperidine derivatives:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1,3,5,5-Tetramethylpiperidin-3-ol has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3,5,5-tetramethylpiperidin-3-ol involves its interaction with various molecular targets. It can act as a radical scavenger, stabilizing reactive intermediates in chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis focuses on positional isomers and derivatives of tetramethylpiperidinols, particularly those documented in the European Patent Application (2021/09) .

Structural Differences and Substituent Effects

Table 1: Key Structural Features of Selected Tetramethylpiperidinol Derivatives

| Compound Name | Substituent Positions (Methyl) | Hydroxyl Position | Additional Functional Groups |

|---|---|---|---|

| 1,3,5,5-Tetramethylpiperidin-3-ol | 1, 3, 5, 5 | 3 | None |

| 2,2,6,6-Tetramethylpiperidin-4-ol | 2, 2, 6, 6 | 4 | None |

| 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | 2, 2, 6, 6 | 4 | 2-Hydroxyethyl group |

| 1-(4-Octadecanoyloxy)-2,2,6,6-tetramethylpiperidin-4-ol | 2, 2, 6, 6 | 4 | Octadecanoyloxy ester |

Key Observations :

- Positional Isomerism: The hydroxyl group in 1,3,5,5-Tetramethylpiperidin-3-ol is at position 3, whereas in 2,2,6,6-Tetramethylpiperidin-4-ol (a common hindered amine light stabilizer, HALS), the hydroxyl is at position 4 .

- Steric Hindrance : Methyl groups at positions 1, 3, 5, and 5 in the target compound create a distinct steric profile compared to the 2,2,6,6-substituted analogs. This may reduce nucleophilic reactivity at the nitrogen center but enhance thermal stability.

- Derivative Modifications: Esterification (e.g., octadecanoyloxy) or etherification (e.g., hydroxyethyl) in 2,2,6,6-Tetramethylpiperidin-4-ol derivatives improves lipophilicity and compatibility with polymer matrices, a strategy likely applicable to 1,3,5,5-Tetramethylpiperidin-3-ol for industrial uses .

Reactivity and Functionalization

- Hydroxyl Group Reactivity : The hydroxyl group in both 1,3,5,5-Tetramethylpiperidin-3-ol and 2,2,6,6-Tetramethylpiperidin-4-ol can undergo esterification or etherification. However, the steric environment around the hydroxyl in the 1,3,5,5-substituted compound may slow down such reactions compared to the 2,2,6,6-analog.

Biologische Aktivität

1,3,5,5-Tetramethylpiperidin-3-ol (TMP) is a nitrogen-containing organic compound that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a piperidine ring with four methyl groups attached, which influences its chemical reactivity and biological interactions. Research into TMP has highlighted its potential applications in various fields, including medicinal chemistry, radioprotection, and as an antioxidant agent.

Structure

The molecular formula of TMP is . Its structure can be represented as follows:

Synthesis

TMP can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride. The synthesis often requires careful control of reaction conditions to ensure high yield and purity.

Antioxidant Properties

TMP has been studied for its antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study: Radioprotection

A significant study highlighted TMP's effectiveness as a radioprotector. In preclinical models, TMP demonstrated the ability to mitigate radiation-induced damage in normal tissues while enhancing the efficacy of radiation therapy against tumors. This dual action makes it a promising candidate for use in cancer treatment protocols.

Neuroprotective Effects

Research indicates that TMP may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The compound's ability to modulate oxidative stress pathways and enhance neuronal survival has been explored in several studies.

Inhibitory Effects on Enzymes

TMP has shown inhibitory effects on various enzymes involved in inflammatory pathways. For instance, it has been reported to inhibit lipoxygenase (LOX) activity, which is significant given LOX's role in the pathogenesis of inflammatory diseases.

Pharmacological Applications

- Anti-inflammatory Agents : TMP's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.

- Radioprotectors : As mentioned earlier, TMP's role in protecting normal tissues from radiation damage opens avenues for its use in conjunction with radiation therapies.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying TMP's effects:

- Oxidative Stress Reduction : Studies have shown that TMP reduces levels of reactive oxygen species (ROS) in cellular models, supporting its role as an antioxidant.

- Cell Viability : In vitro assays demonstrated that TMP enhances cell viability under oxidative stress conditions by modulating intracellular signaling pathways related to survival.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.